5-(4-Bromophenoxymethyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

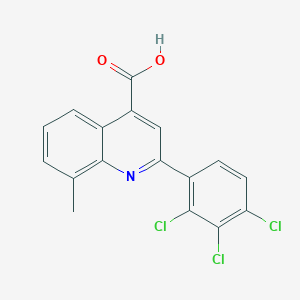

“5-(4-Bromophenoxymethyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H9BrO3 and a molecular weight of 281.1g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Biomass Conversion to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde, have been extensively researched for their potential in biomass conversion processes. These compounds are pivotal in transforming plant biomass into valuable chemicals, serving as platform chemicals for the synthesis of a wide array of products including monomers, polymers, fuels, solvents, pharmaceuticals, and more. The significance of these derivatives lies in their potential to offer a renewable alternative to non-renewable hydrocarbon sources like oil, natural gas, and coal, thereby supporting the development of a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis for Furan Derivatives

The inherent instability of furans, such as this compound, poses significant challenges in their synthetic modification. Biocatalysis emerges as a promising solution, offering high selectivity and mild reaction conditions. This approach not only facilitates the synthesis of furan derivatives but also aligns with ecological considerations by reducing byproducts and simplifying downstream processing. Biocatalytic methods have shown promising productivity in transforming furans into valuable C12 derivatives through solvent-free esterifications and carboligations (Domínguez de María & Guajardo, 2017).

Green Chemistry and Solvent Selection

In the context of green chemistry, the conversion of sugars from biomass into furfural and HMF, through dehydration processes, underscores the importance of solvent selection. The choice of solvent greatly influences the efficiency of conversion processes while minimizing environmental impact. Studies employing the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) offer insights into selecting optimal solvents that balance performance with environmental, health, and safety considerations. This research facilitates the development of more sustainable and efficient methods for producing furan derivatives from renewable resources (Esteban, Vorholt, & Leitner, 2020).

Furan-Based Chemicals in Polymer and Material Science

The Diels-Alder reactions involving furan derivatives, including this compound, play a crucial role in the field of renewable resources for synthesizing polymers and materials. These reactions offer a green and atom-economic pathway for the production of fine chemicals and materials, demonstrating the versatility and potential of furan derivatives as major contributors to sustainable chemistry and material science (Galkin & Ananikov, 2021).

Safety and Hazards

Properties

IUPAC Name |

5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOMAISDKZWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)

![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)

![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)

![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)

![methyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455518.png)

![16-ACETYL-13-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B455519.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B455520.png)

![5-(4-methoxyphenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455521.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455526.png)

![2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455527.png)